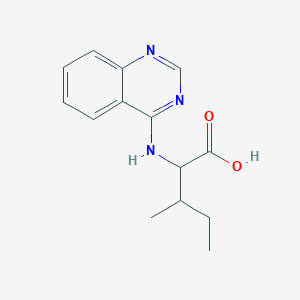
N-4-quinazolinylisoleucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-4-quinazolinylisoleucine, also known as QNZ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. QNZ is a derivative of isoleucine, an essential amino acid, and quinazoline, a heterocyclic compound. QNZ has been shown to have several biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of N-4-quinazolinylisoleucine is not fully understood. However, it is believed that N-4-quinazolinylisoleucine works by inhibiting the activity of certain enzymes, such as histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression. By inhibiting the activity of HDACs, N-4-quinazolinylisoleucine can alter gene expression patterns, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
N-4-quinazolinylisoleucine has several biochemical and physiological effects. N-4-quinazolinylisoleucine has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-4-quinazolinylisoleucine has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. Additionally, N-4-quinazolinylisoleucine has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of N-4-quinazolinylisoleucine is its specificity. N-4-quinazolinylisoleucine has been shown to selectively inhibit the activity of certain enzymes, such as HDACs, without affecting other enzymes. This specificity makes N-4-quinazolinylisoleucine a valuable tool for studying the role of specific enzymes in cellular processes. However, one of the limitations of N-4-quinazolinylisoleucine is its toxicity. N-4-quinazolinylisoleucine has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on N-4-quinazolinylisoleucine. One area of research is the development of N-4-quinazolinylisoleucine derivatives with improved specificity and reduced toxicity. Another area of research is the identification of the specific enzymes that are targeted by N-4-quinazolinylisoleucine. This information could lead to the development of more targeted therapies for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of N-4-quinazolinylisoleucine and its potential applications in scientific research.
合成方法
The synthesis of N-4-quinazolinylisoleucine is a complex process that involves several steps. The most common method for synthesizing N-4-quinazolinylisoleucine involves the reaction of isoleucine with 2-chloroquinazoline in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography, to obtain pure N-4-quinazolinylisoleucine.
科学研究应用
N-4-quinazolinylisoleucine has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-4-quinazolinylisoleucine is in cancer research. N-4-quinazolinylisoleucine has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-4-quinazolinylisoleucine has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
3-methyl-2-(quinazolin-4-ylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-9(2)12(14(18)19)17-13-10-6-4-5-7-11(10)15-8-16-13/h4-9,12H,3H2,1-2H3,(H,18,19)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVOHIWIBWLVIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC1=NC=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-quinazolin-4-ylisoleucine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4'-({[(benzoylamino)thio]methyl}amino)-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carboxylate](/img/structure/B4987331.png)

![8-butyl-8-methyltetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B4987337.png)
![1-[6-(4-ethylphenoxy)hexyl]piperidine](/img/structure/B4987343.png)
![N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4987361.png)
![17-(2-methoxyphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4987365.png)
![5-[(3-{[4-(2-fluorobenzyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]-2-methylpyridine](/img/structure/B4987380.png)


![N-{[1-(2-chlorobenzyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B4987396.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2,3-dihydro-1H-inden-1-yl)-4-methoxybenzamide](/img/structure/B4987413.png)
![5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4987420.png)
![3-(2-methoxyphenyl)-N-[2-(3-methyl-2-buten-1-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B4987431.png)